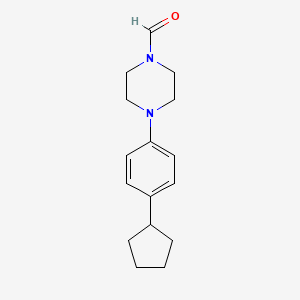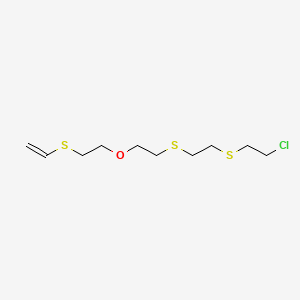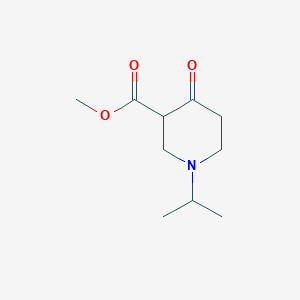
Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by a piperidine ring substituted with a methyl ester group, a ketone group, and an isopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst can yield the desired compound . Another method involves the refluxing of a xylene solution of methyl 3-aminobut-2-enoates and methyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Industry: It serves as a precursor in the production of various industrial chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-oxo-3-piperidinecarboxylate: Another piperidine derivative with similar structural features.
Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring, used in medicinal chemistry.
4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives: Compounds with similar functional groups and biological activities.
Uniqueness
Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
| 111303-43-6 | |
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
methyl 4-oxo-1-propan-2-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-7(2)11-5-4-9(12)8(6-11)10(13)14-3/h7-8H,4-6H2,1-3H3 |
Clave InChI |
WVQMIKMOIGXEBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(=O)C(C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine}](/img/structure/B14308576.png)
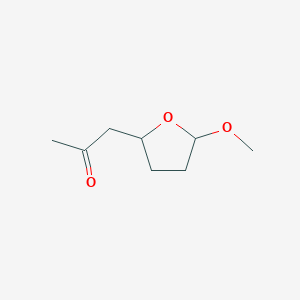
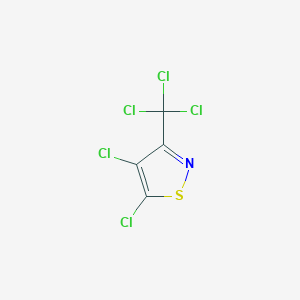


![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/no-structure.png)
